Gemcitabine hydrochloride

Catalog No.
S528793
CAS No.
122111-03-9
M.F
C9H12ClF2N3O4
M. Wt
299.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gemcitabine hydrochloride

CAS Number

122111-03-9

Product Name

Gemcitabine hydrochloride

IUPAC Name

4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride

Molecular Formula

C9H12ClF2N3O4

Molecular Weight

299.66 g/mol

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1

InChI Key

OKKDEIYWILRZIA-OSZBKLCCSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl

Synonyms

2',2'-DFDC, 2',2'-difluoro-2'-deoxycytidine, 2',2'-difluorodeoxycytidine, 2'-deoxy-2',2''-difluorocytidine-5'-O-monophosphate, 2'-deoxy-2'-difluorocytidine, dFdCyd, gemcitabine, gemcitabine hydrochloride, gemcitabine, (alpha-D-threo-pentofuranosyl)-isomer, gemcitabine, (beta-D-threo-pentafuranosyl)-isomer, gemcitabine, (D-threo-pentafuranosyl)-isomer, gemicitabine, Gemzar, LY 188011, LY-188011

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl

Gemcitabine hydrochloride is a potent nucleoside analog primarily used as an anticancer agent. It is chemically designated as 2'-deoxy-2',2'-difluorocytidine monohydrochloride and is characterized by the replacement of hydroxyl groups with fluorine atoms on the ribose sugar. This modification enhances its efficacy as a chemotherapeutic drug by promoting apoptosis in malignant cells and inhibiting DNA synthesis during the S-phase of the cell cycle. The compound has a molecular formula of C₉H₁₂ClF₂N₃O₄, with a molecular weight of approximately 299.66 g/mol .

Gemcitabine hydrochloride is marketed under the brand name Gemzar and is administered intravenously. It is indicated for various cancers, including pancreatic, non-small cell lung cancer, ovarian cancer, and breast cancer, often in combination with other chemotherapeutic agents .

As described earlier, gemcitabine acts as an antimetabolite that disrupts DNA synthesis in cancer cells, leading to cell death [].

Gemcitabine hydrochloride is a potent chemotherapy drug with significant side effects []. Common side effects include myelosuppression (reduced blood cell production), nausea, vomiting, fatigue, and hair loss []. Gemcitabine can also be irritating to veins and cause injection site reactions [].

Important Safety Information:

  • Gemcitabine is only administered by intravenous infusion under the supervision of a qualified healthcare professional [].
  • Due to its teratogenicity (risk of birth defects), gemcitabine is contraindicated in pregnant women [].
  • Careful monitoring of blood cell counts is essential during gemcitabine therapy [].
Data

The specific LD50 (lethal dose 50%) for gemcitabine hydrochloride is not readily available in publicly accessible scientific databases. However, extensive clinical trials have established its safety profile and potential side effects [].

Mechanism of Action

Gemcitabine acts as an antimetabolite, mimicking the natural nucleoside deoxycytidine. Once incorporated into DNA during cell division, it disrupts DNA synthesis and replication, ultimately leading to cell death. Additionally, gemcitabine can inhibit DNA repair mechanisms, further enhancing its anti-tumor effects. Source: National Cancer Institute:

Applications in Cancer Research

Gemcitabine is approved for the treatment of various cancers, including:

  • Pancreatic cancer: Gemcitabine remains the first-line therapy for advanced pancreatic cancer, demonstrating improved survival rates compared to other options. Source: National Cancer Institute
  • Breast cancer: Gemcitabine is often used in combination with other chemotherapeutic agents for advanced or metastatic breast cancer. Source: American Cancer Society
  • Non-small cell lung cancer: Gemcitabine is used in combination with other drugs for specific types of non-small cell lung cancer. Source: National Cancer Institute:
  • Bladder cancer: Gemcitabine is used in combination with other therapies for advanced or metastatic bladder cancer. Source: American Cancer Society

Beyond its established applications, gemcitabine is actively investigated in clinical trials for various other malignancies, including:

  • Ovarian cancer
  • Esophageal cancer
  • Head and neck cancer
  • Lymphoma

These studies aim to evaluate the efficacy and safety of gemcitabine alone or in combination with other treatment modalities for these cancers.

Drug Delivery and Combination Therapies

Research efforts are ongoing to improve the delivery and efficacy of gemcitabine. This includes exploring:

  • Nanoparticle-based drug delivery systems: These systems aim to deliver gemcitabine directly to tumor cells, reducing systemic side effects. Source: National Institutes of Health:
  • Combination therapies with other chemotherapeutic agents or targeted therapies: Combining gemcitabine with other drugs can potentially enhance its anti-tumor activity and overcome resistance mechanisms. Source: National Cancer Institute:

Resistance Mechanisms

Research is also focused on understanding and overcoming resistance to gemcitabine treatment. This includes identifying genetic mutations that contribute to resistance and developing strategies to circumvent them. Source: National Cancer Institute:

That play a crucial role in its pharmacological activity:

  • Deamination: In acidic conditions (0.1 N HCl), gemcitabine can deaminate to form its uridine analogue, with approximately 86% of the initial gemcitabine remaining stable after four weeks .
  • Anomerization: Under basic conditions (0.1 N NaOH), gemcitabine can anomerize, resulting in the formation of its alpha-anomer. This reaction is unusual and involves an acyclic intermediate .
  • Phosphorylation: Once inside the cell, gemcitabine is phosphorylated by deoxycytidine kinase to produce gemcitabine monophosphate, which is subsequently converted into active metabolites: gemcitabine diphosphate and gemcitabine triphosphate. These metabolites inhibit DNA synthesis by competing with deoxycytidine triphosphate for incorporation into DNA .

The primary biological activity of gemcitabine hydrochloride lies in its ability to inhibit DNA synthesis and promote apoptosis in cancer cells. The active metabolites, particularly gemcitabine triphosphate, compete with deoxycytidine triphosphate for incorporation into DNA strands, leading to chain termination and cell death . Additionally, gemcitabine diphosphate inhibits ribonucleotide reductase, reducing the availability of deoxynucleotides necessary for DNA replication .

Gemcitabine exhibits cell cycle specificity, predominantly affecting cells in the S-phase and also blocking progression through the G1/S-phase boundary . Its broad spectrum of antitumor activity makes it effective against various malignancies.

The synthesis of gemcitabine hydrochloride involves several steps:

  • Starting Materials: The synthesis typically begins with 2-deoxycytidine as a precursor.
  • Fluorination: The hydroxyl groups on the ribose sugar are replaced by fluorine atoms using fluorination reagents.
  • Formation of Hydrochloride Salt: The final step involves converting gemcitabine into its hydrochloride salt form to enhance solubility and stability for pharmaceutical applications .

Various patents detail specific methods for synthesizing gemcitabine and its intermediates, focusing on optimizing yield and purity for clinical use .

Gemcitabine hydrochloride is primarily used in oncology for treating:

  • Pancreatic Cancer: Often as a first-line treatment.
  • Non-Small Cell Lung Cancer: Typically in combination with cisplatin.
  • Ovarian Cancer: Used alongside carboplatin.
  • Breast Cancer: Administered in combination with paclitaxel.

Additionally, ongoing research is exploring its efficacy against other tumor types and potential use in combination therapies to enhance treatment outcomes .

Interaction studies have shown that gemcitabine can have synergistic effects when combined with other chemotherapeutic agents. For instance:

  • Cisplatin: Gemcitabine has demonstrated synergistic activity when administered sequentially before cisplatin treatment, enhancing efficacy against certain cancer xenografts .
  • Paclitaxel: In breast cancer treatment regimens, combining gemcitabine with paclitaxel has been shown to improve patient outcomes compared to monotherapy .

These interactions highlight the importance of combination therapies in maximizing antitumor effects while minimizing resistance development.

Several compounds share structural similarities or mechanisms of action with gemcitabine hydrochloride. Below are some notable examples:

Compound NameStructure SimilarityMechanism of ActionUnique Features
CytarabineNucleoside analogInhibits DNA synthesisPrimarily effective against leukemia
FludarabineNucleoside analogInhibits DNA synthesisUsed mainly in hematological malignancies
AzacitidineNucleoside analogInhibits DNA methylationPrimarily used for myelodysplastic syndromes
CapecitabineProdrugConverted to 5-fluorouracilOral administration

Gemcitabine's unique feature lies in its dual mechanism of action through both competitive inhibition of DNA synthesis and modulation of nucleotide pools via ribonucleotide reductase inhibition, which distinguishes it from other nucleoside analogs like cytarabine and fludarabine .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

299.0484399 g/mol

Monoisotopic Mass

299.0484399 g/mol

Heavy Atom Count

19

UNII

B76N6SBZ8R
U347PV74IL

Related CAS

95058-81-4
103882-84-4

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (10.17%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (27.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (32.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (25.42%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (86.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (11.86%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of urothelial carcinoma

NCI Cancer Drugs

Drug: Gemcitabinehydrochloride
US Brand Name(s): Gemzar
FDA Approval: Yes
Gemcitabine hydrochloride is approved to be used alone or with other drugs to treat: Breast cancer that cannot be treated with or that did not respond to chemotherapy that included an anthracycline drug. It is used with paclitaxel as first-line therapy for cancer that has metastasized (spread to other parts of the body).
Non-small cell lung cancer that is locally advanced or metastatic and cannot be removed by surgery. It is used with cisplatin.
Ovarian cancer that is advanced and has relapsed at least 6 months after treatment with platinum chemotherapy. It is used with carboplatin.
Pancreatic cancer. It is used alone in patients whose disease is locally advanced or metastatic and who have been treated with fluorouracil.
Gemcitabine hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis.

MeSH Pharmacological Classification

Antimetabolites, Antineoplastic

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Ribonucleoside-diphosphate reductase [EC:1.17.4.1]
RRM1 [HSA:6240] [KO:K10807]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

122111-03-9
12211-03-9

Wikipedia

Gemcitabine hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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